molecular formula C19H19N3O2S2 B2892088 N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021022-76-3

N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2892088
CAS RN: 1021022-76-3
M. Wt: 385.5
InChI Key: PRSMSUDWSLIGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene has been used as an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiophene, a key component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Corrosion Inhibition

Research on benzothiazole derivatives, closely related to N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide, has shown their effectiveness as corrosion inhibitors. Specifically, Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for carbon steel in an HCl solution, demonstrating their potential for protecting metals against corrosion in acidic environments (Hu et al., 2016).

Antimicrobial Applications

Compounds similar to the target chemical have been synthesized and evaluated for their antimicrobial properties. For instance, Desai et al. (2011) synthesized a series of compounds including thiazolidinone, and evaluated them for antibacterial and antifungal activities. Their research indicates the potential for these compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticancer Activity

Research has also explored the anticancer potential of thiazole derivatives. Atta and Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and evaluated their in vitro cytotoxicity. This highlights the possibility of using similar compounds in cancer treatment research (Atta & Abdel‐Latif, 2021).

Analgesic and Anti-inflammatory Activity

Deep et al. (2012) synthesized novel derivatives with a structure similar to the target compound and evaluated their analgesic and anti-inflammatory activity. This suggests the potential of such compounds in pain management and inflammation treatment (Deep, Jain, Sharma, Phogat, & Malhotra, 2012).

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways depending on their specific biological activity . For instance, they may inhibit certain enzymes, bind to specific receptors, or interfere with cellular processes .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that they may affect a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, neuronal signaling, and tumor growth .

Result of Action

Based on the known biological activities of thiazole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level, such as reducing inflammation, relieving pain, inhibiting microbial growth, preventing viral replication, protecting neurons, and killing tumor cells .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound . These factors can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues.

properties

IUPAC Name

N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c23-17(20-11-10-14-5-2-1-3-6-14)9-8-15-13-26-19(21-15)22-18(24)16-7-4-12-25-16/h1-7,12-13H,8-11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSMSUDWSLIGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.